N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide
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Overview
Description
N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide is a complex organic compound that features a unique structure combining an oxadiazole ring with a nitrobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide typically involves the formation of the oxadiazole ring followed by the introduction of the nitrobenzamide group. One common method involves the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions to form the oxadiazole ring. The nitrobenzamide group can then be introduced through a coupling reaction, such as the Suzuki–Miyaura coupling .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors to improve reaction efficiency and yield, as well as the development of robust purification methods to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The oxadiazole ring can be opened under strong acidic or basic conditions.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under various conditions.
Major Products
Oxidation: Conversion of the nitro group to a nitroso or amine group.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Introduction of various functional groups onto the aromatic rings.
Scientific Research Applications
N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological processes due to its unique structure.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The nitro group can undergo redox reactions, leading to the generation of reactive intermediates that can affect cellular processes .
Comparison with Similar Compounds
Similar Compounds
N-(2,4-Dimethylphenyl)formamide: Shares the dimethylphenyl group but lacks the oxadiazole and nitrobenzamide moieties.
Pyrimidine Derivatives: Similar in having nitrogen-containing heterocycles but differ in their specific ring structures and substituents.
Uniqueness
N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide is unique due to its combination of an oxadiazole ring and a nitrobenzamide group, which imparts distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable molecule for research and development.
Properties
IUPAC Name |
N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O4/c1-10-6-7-14(11(2)8-10)16-19-20-17(25-16)18-15(22)12-4-3-5-13(9-12)21(23)24/h3-9H,1-2H3,(H,18,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIISFJAYVOSPRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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